
4-Caffeoylquinic acid;4-O-Caffeoylquinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cryptochlorogenic acid, also known as 4-O-caffeoylquinic acid, is a naturally occurring phenolic compound. It is one of the isomers of chlorogenic acid, which is an ester formed between caffeic acid and quinic acid. Cryptochlorogenic acid is found in various plants and is known for its antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cryptochlorogenic acid can be synthesized through the esterification of caffeic acid with quinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
In industrial settings, cryptochlorogenic acid is often extracted from plant sources such as coffee beans, artichokes, and certain fruits. The extraction process involves the use of solvents like methanol or ethanol, followed by purification steps such as liquid-liquid extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cryptochlorogenic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acylated derivatives.
Scientific Research Applications
Cryptochlorogenic acid has a wide range of scientific research applications:
Chemistry: It is used as a standard for analytical methods and as a model compound for studying phenolic compounds.
Biology: It is studied for its antioxidant properties and its role in plant metabolism.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant activities. It is being investigated for its effects on various diseases, including cancer and cardiovascular diseases.
Industry: It is used in the food and beverage industry as a natural antioxidant and preservative
Mechanism of Action
Cryptochlorogenic acid exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).
Molecular Targets: It targets enzymes and signaling pathways involved in oxidative stress and inflammation, including the Nrf2 pathway.
Comparison with Similar Compounds
Cryptochlorogenic acid is similar to other isomers of chlorogenic acid, such as:
Chlorogenic Acid (3-O-caffeoylquinic acid): Known for its antioxidant and anti-inflammatory properties.
Neochlorogenic Acid (5-O-caffeoylquinic acid): Also exhibits antioxidant and anti-inflammatory activities.
Isochlorogenic Acids: These include compounds with multiple caffeic acid groups, such as 3,4-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid
Cryptochlorogenic acid is unique due to its specific structural configuration, which may influence its bioavailability and specific biological activities .
Properties
IUPAC Name |
4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFFKZTYYAFCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol](/img/structure/B12463996.png)
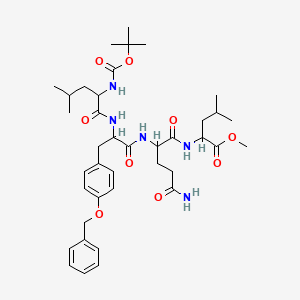
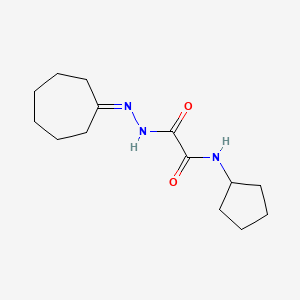
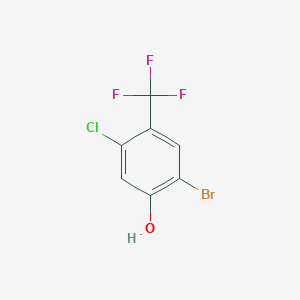
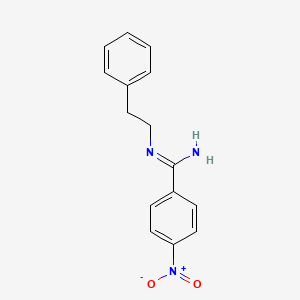
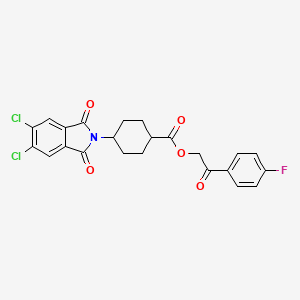
![4-(benzyloxy)phenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12464023.png)
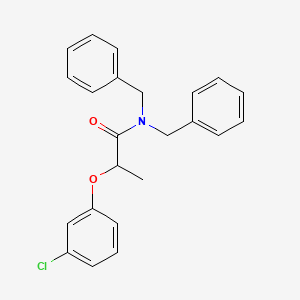
![Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B12464033.png)
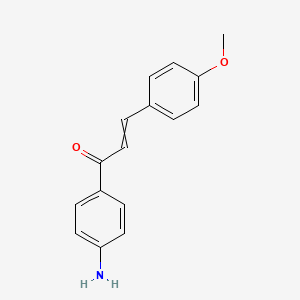
![4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide](/img/structure/B12464035.png)
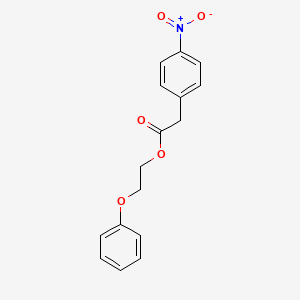
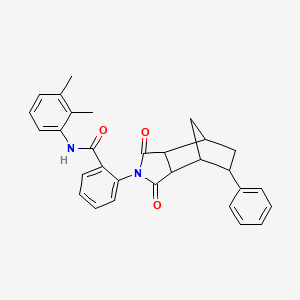
![Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12464058.png)
